molecular formula C14H10ClNO5 B6394178 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261975-81-8

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6394178
CAS No.: 1261975-81-8
M. Wt: 307.68 g/mol
InChI Key: ALABCAMODOHRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxycarbonyl group, and a hydroxynicotinic acid moiety

Properties

IUPAC Name

5-(3-chloro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)9-3-2-7(5-11(9)15)8-4-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALABCAMODOHRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688338
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-81-8
Record name 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4-methoxycarbonylphenylboronic acid.

    Coupling Reaction: This intermediate undergoes a Suzuki coupling reaction with 2-bromo-5-hydroxynicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 5-(3-chloro-4-methoxycarbonylphenyl)-2-ketonic acid.

    Reduction: Formation of 5-(3-chloro-4-hydroxymethylphenyl)-2-hydroxynicotinic acid.

    Substitution: Formation of 5-(3-amino-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxycarbonylphenylboronic acid
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to its combination of a chloro-substituted phenyl ring and a hydroxynicotinic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxynicotinic acid group enhances its potential as a biochemical probe and therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.